1-Chloroethyl octanoate

CAS No.: 58304-46-4

Cat. No.: VC14224697

Molecular Formula: C10H19ClO2

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58304-46-4 |

|---|---|

| Molecular Formula | C10H19ClO2 |

| Molecular Weight | 206.71 g/mol |

| IUPAC Name | 1-chloroethyl octanoate |

| Standard InChI | InChI=1S/C10H19ClO2/c1-3-4-5-6-7-8-10(12)13-9(2)11/h9H,3-8H2,1-2H3 |

| Standard InChI Key | JDRDAYYFGOXRNO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(=O)OC(C)Cl |

Introduction

Chemical Structure and Physical Properties

Molecular Configuration

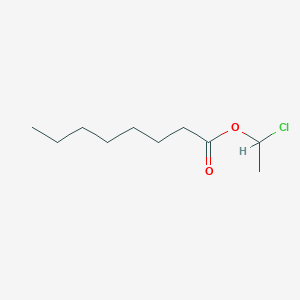

1-Chloroethyl octanoate consists of an octanoate ester group () bonded to a 1-chloroethyl moiety (). The IUPAC name is 1-chloroethyl octanoate, and its canonical SMILES representation is . The compound’s structure enables reactivity at both the ester carbonyl and chlorine substituent, making it valuable for nucleophilic substitution and hydrolysis reactions.

Physicochemical Characteristics

Key physical properties include:

The compound’s density and boiling point are comparable to other medium-chain chlorinated esters, such as 2-chloroethyl octanoate (CAS 589-76-4), though structural isomerism leads to differences in reactivity .

Synthesis and Industrial Production

Synthetic Pathways

1-Chloroethyl octanoate is typically synthesized via esterification or chlorination reactions:

-

Esterification of Octanoic Acid:

Octanoic acid reacts with 1-chloroethanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the ester. -

Chlorination of Ethyl Octanoate:

Ethyl octanoate undergoes chlorination using reagents like thionyl chloride () or phosphorus pentachloride ():

Industrial-scale production often optimizes for yield (>90%) by controlling reaction temperature (0–20°C) and stoichiometry .

Purification and Characterization

Post-synthesis, the crude product is purified via fractional distillation or column chromatography. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm purity and structural integrity.

Reactivity and Functional Applications

Substitution Reactions

The chlorine atom in 1-chloroethyl octanoate is susceptible to nucleophilic attack, enabling its use in synthesizing ethers, amines, and thioesters. For example, reaction with sodium ethoxide yields ethyl octanoate:

Hydrolysis and Degradation

In aqueous acidic or basic conditions, the ester group hydrolyzes to octanoic acid and 1-chloroethanol:

This reactivity necessitates careful storage in anhydrous environments.

Industrial Applications

1-Chloroethyl octanoate finds use in:

-

Pharmaceutical Intermediates: Synthesis of prodrugs and lipophilic active ingredients .

-

Polymer Chemistry: As a monomer in producing chlorinated polyesters with flame-retardant properties .

-

Agrochemicals: Precursor for herbicides and insecticides requiring slow-release formulations.

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 2-Chloroethyl Octanoate | Chlorine at position 2; lower thermal stability | |

| Ethyl Octanoate | Lacks chlorine; used in food flavoring | |

| Methyl Octanoate | Shorter alkyl chain; higher volatility |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume